4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15339146
InChI: InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3
SMILES:
Molecular Formula: C30H29ClN6O3
Molecular Weight: 557.0 g/mol

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

CAS No.:

Cat. No.: VC15339146

Molecular Formula: C30H29ClN6O3

Molecular Weight: 557.0 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one -

Specification

Molecular Formula C30H29ClN6O3
Molecular Weight 557.0 g/mol
IUPAC Name 4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3
Standard InChI Key VWZGPJKRRMIQAU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]- triazolo[4,3-a]quinazolin-5-one, reflects its intricate architecture. Key structural features include:

  • Triazoloquinazolinone backbone: A fused bicyclic system comprising a 1,2,4-triazole ring condensed with a quinazolinone moiety.

  • 2-Chlorobenzyl substituent: Positioned at C4 of the triazole ring, introducing steric bulk and lipophilicity.

  • Piperazine-linked propanoyl group: A 3-oxopropyl chain connecting the triazole nitrogen to a 4-(3-methoxyphenyl)piperazine unit, enabling conformational flexibility and hydrogen bonding.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC30H29ClN6O3
Molecular weight557.0 g/mol
Canonical SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl
Hydrogen bond donors1
Hydrogen bond acceptors7
Topological polar surface88.9 Ų

The calculated topological polar surface area (88.9 Ų) and moderate logP (~3.5, estimated) suggest adequate blood-brain barrier permeability, aligning with potential neurological applications .

Spectroscopic Elucidation

Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would resolve aromatic protons from the chlorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 6.7–7.1 ppm), and quinazolinone (δ 8.1–8.3 ppm) groups. The piperazine methylenes typically appear as multiplets near δ 2.5–3.5 ppm.

  • Mass Spectrometry: High-resolution ESI-MS would exhibit a molecular ion peak at m/z 557.1956 (C30H29ClN6O3⁺), with fragmentation patterns revealing cleavage of the propanoyl-piperazine linkage.

  • X-ray Crystallography: While no crystal structure exists for this compound, analogous triazoloquinazolines show planar triazole-quinazoline systems with substituents adopting equatorial orientations to minimize steric strain .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

ChallengeStrategy
Regioselective triazole formationUse of directing groups or transition metal catalysis
Piperazine functionalizationProtect-free acylation in polar aprotic solvents
Purification of polar intermediatesReverse-phase chromatography or recrystallization

Yield optimization for analogous compounds ranges from 15–40%, depending on steric and electronic factors .

Mechanistic and Pharmacological Insights

Putative Biological Targets

Despite limited direct data, structural analogs implicate several targets:

Kinase Inhibition

Triazoloquinazolines demonstrate affinity for tyrosine kinases (e.g., c-Met, VEGFR-2). The methoxyphenylpiperazine moiety may interact with kinase ATP pockets, while the chlorobenzyl group enhances hydrophobic contacts . For example, compound 63g (a structural analog) inhibits c-Met kinase at IC50 = 1.57 nM and shows 306-fold selectivity over VEGFR-2 .

Neurotransmitter Receptor Modulation

The piperazine subunit suggests potential activity at serotonin (5-HT1A/7) or dopamine D2/D3 receptors. Molecular docking predicts the methoxyphenyl group engaging in π-π stacking with receptor aromatic residues .

Table 3: Comparative Activity of Analogous Compounds

CompoundTargetIC50/EC50Cell Line/Model
Triazolotriazine 66 c-Met kinase0.24 nMEBC-1 xenograft
Triazoloquinoxaline 73d Topoisomerase II0.97 μMHepG2
Piperazine-benzamide 5-HT1A18 nM (Ki)Radioligand binding

These data suggest that subtle structural modifications (e.g., substituent electronic effects) dramatically influence potency and selectivity .

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